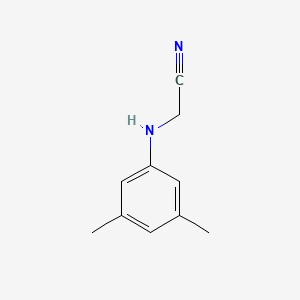
(3,5-Dimethylanilino)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetonitrile, 2-[(3,5-dimethylphenyl)amino]- is an organic compound with the molecular formula C10H12N2. It is a derivative of acetonitrile, where the hydrogen atom is replaced by a 2-[(3,5-dimethylphenyl)amino] group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, 2-[(3,5-dimethylphenyl)amino]- typically involves the reaction of 3,5-dimethylaniline with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Acetonitrile, 2-[(3,5-dimethylphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include substituted acetonitriles, amines, and other derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Acetonitrile, 2-[(3,5-dimethylphenyl)amino]- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Acetonitrile, 2-[(3,5-dimethylphenyl)amino]- involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, participating in various chemical reactions. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing their reactivity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminoacetonitrile: This compound is similar in structure but has different reactivity and applications.
(3,5-Dimethylphenyl)acetonitrile: Another related compound with distinct properties and uses.
Uniqueness
Acetonitrile, 2-[(3,5-dimethylphenyl)amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
116366-96-2 |
|---|---|
Formule moléculaire |
C10H12N2 |
Poids moléculaire |
160.22 g/mol |
Nom IUPAC |
2-(3,5-dimethylanilino)acetonitrile |
InChI |
InChI=1S/C10H12N2/c1-8-5-9(2)7-10(6-8)12-4-3-11/h5-7,12H,4H2,1-2H3 |
Clé InChI |
JPYLAPSISUPKAC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)NCC#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















